Chmfl-flt3-122

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CHMFL-FLT3-122 is a potent and selective FLT3 inhibitor . It exhibits more than 10-fold and 170-fold selectivity for FLT3 over BTK kinase and c-KIT kinase, respectively, in vitro . It induces apoptosis by arresting the cell cycle in the G0/G1 phase in vitro . It suppresses tumor growth in an AML xenograft model . It is modestly orally bioavailable .

Molecular Structure Analysis

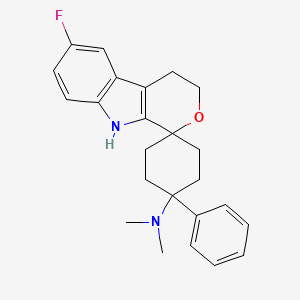

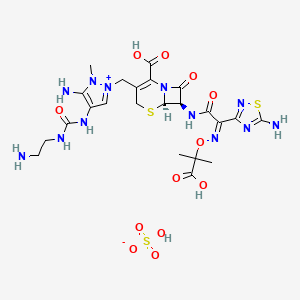

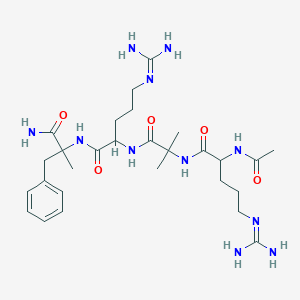

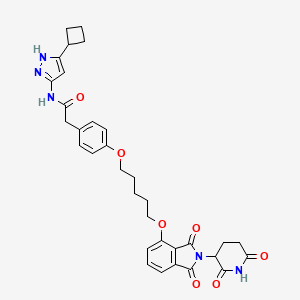

The chemical formula of CHMFL-FLT3-122 is C26H29N7O2 . The exact mass is 471.24 g/mol . The molecular weight is 471.570 .

Physical And Chemical Properties Analysis

The chemical formula of CHMFL-FLT3-122 is C26H29N7O2 . The exact mass is 471.24 g/mol . The molecular weight is 471.570 . The elemental analysis shows that it contains C, 66.22; H, 6.20; N, 20.79; O, 6.79 .

Scientific Research Applications

FLT3 Kinase Inhibition

“Chmfl-flt3-122” is a potent and selective FLT3 inhibitor . It has an IC50 of 40 nM against FLT3 kinase , which means it can inhibit the FLT3 kinase activity at a concentration of 40 nM.

Selectivity Over Other Kinases

This compound exhibits more than 10-fold selectivity for FLT3 over BTK kinase . It also shows 170-fold selectivity for FLT3 over c-KIT kinase . This high selectivity makes it a valuable tool for studying FLT3 function without significant interference from BTK or c-KIT kinases.

Induction of Apoptosis

“Chmfl-flt3-122” can induce apoptosis by arresting the cell cycle in the G0/G1 phase . This means it can cause cancer cells to self-destruct, which is a desirable feature for a potential cancer therapeutic.

Suppression of Tumor Growth

In vivo studies have shown that “Chmfl-flt3-122” can suppress tumor growth in an Acute Myeloid Leukemia (AML) xenograft model . This suggests that it could potentially be used as a treatment for AML.

Oral Bioavailability

“Chmfl-flt3-122” has modest oral bioavailability . This means it can be administered orally, which is often more convenient and less invasive than other methods of drug administration.

Potential Drug Candidate for FLT3-ITD Positive AML

Given its potency, selectivity, and ability to induce apoptosis and suppress tumor growth, “Chmfl-flt3-122” might be a potential drug candidate for FLT3-ITD positive AML .

Mechanism of Action

Target of Action

CHMFL-FLT3-122 is a potent, selective, and orally active inhibitor of the FLT3 kinase . FLT3 (Fms-like tyrosine kinase 3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of blood cell production . The compound shows selectivity for FLT3 over other kinases such as BTK (Bruton’s tyrosine kinase) and c-KIT .

Mode of Action

CHMFL-FLT3-122 interacts with its primary target, the FLT3 kinase, by binding to it and inhibiting its activity . This inhibition disrupts the normal signaling pathways of the FLT3 kinase, leading to changes in the cell cycle . Specifically, CHMFL-FLT3-122 induces apoptosis, a form of programmed cell death, by arresting the cell cycle in the G0/G1 phase .

Biochemical Pathways

The inhibition of FLT3 kinase by CHMFL-FLT3-122 affects several downstream signaling pathways. It significantly inhibits FLT3 auto-phosphorylation at the Tyr589/591 site, and also inhibits the phosphorylation of Stat5, ERK, AKT, and the expression of cMYC . These changes disrupt normal cell signaling, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of CHMFL-FLT3-122 have been studied in rats . After a single oral dose, the compound was found to be well-absorbed, with an absolute bioavailability of around 50% . It was extensively metabolized, with the majority of the dose excreted in the feces . The metabolic pathways of CHMFL-FLT3-122 were identified as N-dealkylation, oxidation, amide hydrolysis, sulfate conjugation, and glucuronic conjugation .

Result of Action

The action of CHMFL-FLT3-122 results in significant molecular and cellular effects. In vitro studies have shown that the compound can significantly inhibit the proliferation of FLT3-ITD positive acute myeloid leukemia (AML) cancer cell lines . In vivo studies in mice have shown that CHMFL-FLT3-122 can almost completely suppress tumor progression .

Future Directions

The clinical benefits of FLT3 inhibitors against acute myeloid leukemia (AML) have been limited by selectivity and resistance mutations . Thus, identifying FLT3 inhibitors possessing high selectivity and potency is necessary . The integrated biological activity results indicated that compound 45 deserves further development for therapeutic remedies for AML .

properties

IUPAC Name |

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNAFSDUTMZGSF-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chmfl-flt3-122 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)